molecular formula C20H19ClN6O4S B11668500 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-51-4

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11668500
CAS No.: 303102-51-4
M. Wt: 474.9 g/mol
InChI Key: KPFSRLMBHURAKC-SSDVNMTOSA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a nitrophenyl group, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and methoxyphenyl groups. The final step involves the formation of the hydrazide linkage. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The triazole ring and nitrophenyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazides. Compared to these compounds, N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

CAS No.

303102-51-4

Molecular Formula

C20H19ClN6O4S

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClN6O4S/c1-3-26-19(14-5-7-15(31-2)8-6-14)24-25-20(26)32-12-18(28)23-22-11-13-4-9-16(21)17(10-13)27(29)30/h4-11H,3,12H2,1-2H3,(H,23,28)/b22-11+

InChI Key

KPFSRLMBHURAKC-SSDVNMTOSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)OC

Origin of Product

United States

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